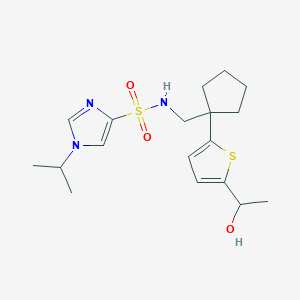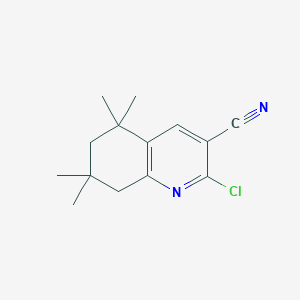
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1919633-72-9. It has a molecular weight of 248.76 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-16)12(15)17-11/h5H,6,8H2,1-4H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives are of significant interest in synthetic organic chemistry due to their complex structure and potential applications in various fields. These compounds have been synthesized through various methodologies, demonstrating the versatility and reactivity of this chemical scaffold.
One prominent method involves a one-pot synthesis approach for N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing the efficiency of using basic ionic liquids in organic synthesis. This method highlights the construction of several new bonds from simple precursors with good to excellent yields, indicating a robust pathway for generating complex chloroquinoline derivatives (Wan et al., 2011).
Further research explored the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, starting from cyclohexanone and 2-benzylidenemalononitrile, showcasing the adaptability of chloroquinoline scaffolds towards forming bioactive compounds with potential antimicrobial properties (Elkholy & Morsy, 2006).
Biological Applications
A notable area of application for these compounds is in the development of antifungal agents. A study synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives and evaluated their antifungal properties, illustrating the potential of these compounds in medicinal chemistry and drug development (Gholap et al., 2007).
Material Science and Optoelectronics
In the realm of materials science, chloroquinoline derivatives have been explored for their optoelectronic properties. A study on the nonlinear and charge transport properties of hydroquinoline derivatives by a DFT approach revealed insights into their structural, electronic, optical, and charge transport properties, suggesting applications in optoelectronic devices (Irfan et al., 2020).
Synthesis Techniques and Catalysis
The versatility of chloroquinoline-3-carbonitriles extends to synthetic methodologies, where they are used as key intermediates. An efficient and green method for their synthesis has been developed using bleaching earth clay as a recyclable catalyst, demonstrating the eco-friendly aspect of producing these compounds (Mogle et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-chloro-5,5,7,7-tetramethyl-6,8-dihydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-16)12(15)17-11/h5H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKXUUUDBSPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)Cl)C#N)C(C1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2633072.png)
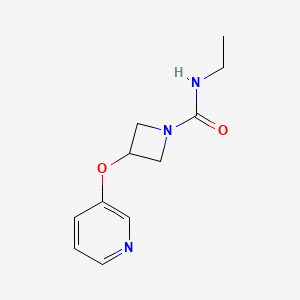
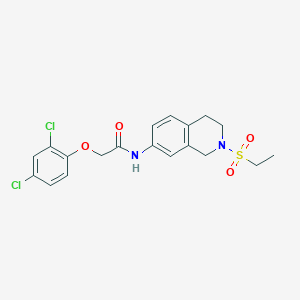
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
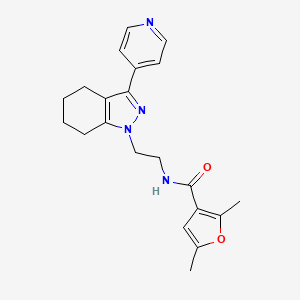
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)
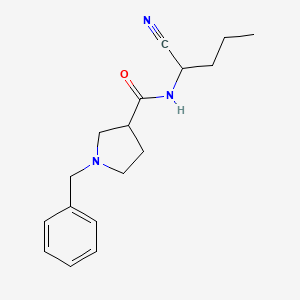
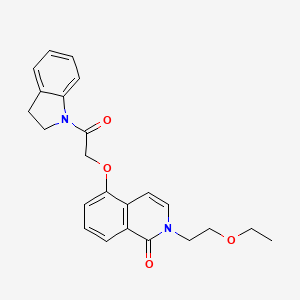


![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)
![6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2633090.png)
